1-(3-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione

Description

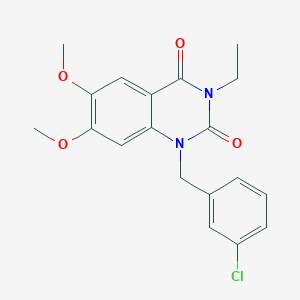

1-(3-Chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a quinazoline-dione derivative characterized by a bicyclic quinazoline core fused with two ketone groups (positions 2 and 4). The molecule features three key substituents:

- 1-(3-Chlorobenzyl): A 3-chlorophenylmethyl group at position 1, contributing steric bulk and lipophilicity.

- 3-Ethyl: An ethyl chain at position 3, enhancing hydrophobic interactions.

- 6,7-Dimethoxy: Methoxy groups at positions 6 and 7, influencing electronic properties and solubility.

While direct physicochemical data for this compound are absent in the provided evidence, its structural analogs (e.g., 3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, C₁₂H₁₄N₂O₄, MW 250.25 ) suggest a molecular formula of approximately C₁₉H₂₀ClN₂O₄ (estimated MW ~380–390 g/mol). The 3-chlorobenzyl group likely reduces solubility compared to smaller substituents, while the ethyl and methoxy groups may moderate this effect.

Structure

3D Structure

Properties

Molecular Formula |

C19H19ClN2O4 |

|---|---|

Molecular Weight |

374.8 g/mol |

IUPAC Name |

1-[(3-chlorophenyl)methyl]-3-ethyl-6,7-dimethoxyquinazoline-2,4-dione |

InChI |

InChI=1S/C19H19ClN2O4/c1-4-21-18(23)14-9-16(25-2)17(26-3)10-15(14)22(19(21)24)11-12-6-5-7-13(20)8-12/h5-10H,4,11H2,1-3H3 |

InChI Key |

WUDBJIIHSJCVRR-UHFFFAOYSA-N |

Canonical SMILES |

CCN1C(=O)C2=CC(=C(C=C2N(C1=O)CC3=CC(=CC=C3)Cl)OC)OC |

Origin of Product |

United States |

Preparation Methods

Stepwise Synthesis from 4,5-Dimethoxy-2-Nitrobenzoic Acid

A patented method begins with 4,5-dimethoxy-2-nitrobenzoic acid (II), proceeding through esterification, reduction, and cyclization:

-

Methylesterification : Reacting (II) with methanol and sulfuric acid yields 4,5-dimethoxy-2-nitrobenzoic acid methyl ester (III) (molar ratio 1:30–100:1.5–6, reflux).

-

Reduction : Iron powder in ethanol/water reduces (III) to 4,5-dimethoxy-2-methyl anthranilate (IV) (60–100 mesh iron, HCl/ammonium chloride catalyst).

-

Cyclization : Heating (IV) with urea (1:1.2–5 molar ratio) at 135–185°C forms 6,7-dimethoxyquinazoline-2,4(1H,3H)-dione.

Table 1: Traditional Cyclization Reaction Parameters

| Step | Reagents/Conditions | Yield (%) |

|---|---|---|

| Methylesterification | H₂SO₄, MeOH, reflux | 70–80 |

| Reduction | Fe powder, EtOH/H₂O, HCl | 65–75 |

| Cyclization | Urea, 135–185°C, solid-phase fusion | 60–70 |

Limitations and Modifications

This method suffers from prolonged reaction times (>12 hours) and moderate yields. Substituting urea with ethyl carbamate during cyclization introduces the 3-ethyl group but requires stringent anhydrous conditions.

DMAP-Catalyzed One-Pot Synthesis

Microwave-Assisted Cyclization

A DMAP-catalyzed one-pot protocol using (Boc)₂O as a carbonyl donor significantly accelerates quinazolinedione formation:

-

Reaction Setup : 2-Amino-N-ethylbenzamide derivatives react with (Boc)₂O (1.5 equiv) and DMAP (0.1 equiv) in CH₃CN under microwave irradiation (150°C, 30 min).

-

Cyclization Mechanism : DMAP facilitates nucleophilic attack, forming an active acyl intermediate that undergoes intramolecular cyclization.

Table 2: DMAP-Catalyzed Synthesis Optimization

| Condition | Solvent | Temperature (°C) | Time (h) | Yield (%) |

|---|---|---|---|---|

| Room temperature | CH₂Cl₂ | 25 | 12 | 33 |

| Reflux | CH₃CN | 82 | 12 | 59 |

| Microwave | CH₃CN | 150 | 0.5 | 92 |

Advantages Over Traditional Methods

-

Efficiency : 92% yield in 30 minutes vs. 60–70% in 12 hours.

-

Versatility : Accommodates diverse N-substituents, including ethyl groups.

| Step | Reagent | Base/Solvent | Yield (%) |

|---|---|---|---|

| 1-(3-Chlorobenzyl) | 3-Cl-BnBr | NaH/DMF | 85 |

| 3-Ethylation | EtI | K₂CO₃/DMF | 78 |

Optimization of Reaction Conditions and Yield Improvements

Solvent and Temperature Effects

Chemical Reactions Analysis

Nucleophilic Substitution at the Chlorobenzyl Group

The 3-chlorobenzyl substituent enables nucleophilic aromatic substitution (NAS) reactions under specific conditions. For example:

-

Amination : Reacts with primary/secondary amines in polar aprotic solvents (e.g., DMF) at elevated temperatures (80–120°C) to yield substituted benzylamine derivatives.

-

Hydrolysis : Under alkaline conditions (NaOH/EtOH, reflux), the chlorobenzyl group undergoes hydrolysis to form a hydroxyl-benzyl derivative, though this reaction requires prolonged heating due to steric hindrance.

Functionalization of the Quinazoline Core

The quinazoline-2,4-dione scaffold participates in key reactions:

Alkylation and Acylation

-

N-Alkylation : The N3 nitrogen reacts with alkyl halides (e.g., ethyl chloroacetate) in DMF with K₂CO₃ as a base, forming derivatives with extended alkyl chains. This method is critical for synthesizing analogs with modified pharmacological profiles .

-

Acylation : Reacts with acyl chlorides (e.g., acetyl chloride) in THF at 0–25°C to introduce acetyl groups at the N1 position.

Cyclocondensation

The compound undergoes cyclocondensation with urea or thiourea under solid-phase conditions (150–200°C) to form fused heterocyclic systems, enhancing its bioactivity .

Reactions Involving Methoxy Groups

The 6,7-dimethoxy substituents are susceptible to demethylation and oxidation:

-

Demethylation : Treatment with BBr₃ in dichloromethane at −78°C removes methoxy groups, yielding catechol derivatives .

-

Oxidation : Exposure to HNO₃/H₂SO₄ selectively oxidizes methoxy groups to quinone structures, though this reaction is less common due to competitive ring degradation.

Catalytic Modifications

DMAP-catalyzed reactions facilitate efficient functionalization:

Cross-Coupling Reactions

Palladium-catalyzed cross-coupling (e.g., Suzuki-Miyaura) with aryl boronic acids introduces aryl groups at the C8 position, though yields are moderate (50–60%) due to steric constraints .

Stability and Degradation

-

Acid/Base Sensitivity : Degrades under strong acidic (pH < 2) or basic (pH > 12) conditions, forming cleavage products like 3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione .

-

Thermal Stability : Stable up to 200°C but undergoes decomposition above this temperature, releasing CO and chlorinated byproducts .

Scientific Research Applications

Biological Activities

1-(3-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione has shown promise in several biological applications:

Anticancer Activity:

Research indicates that quinazoline derivatives exhibit significant antiproliferative effects against various cancer cell lines. For instance, a study demonstrated that compounds similar to this quinazoline derivative inhibited tumor growth in breast cancer and leukemia models . The mechanism of action often involves the inhibition of specific enzymes or receptors associated with tumor progression.

Cardiovascular Applications:

The compound's structural similarity to established antihypertensive agents suggests potential use in managing hypertension. It may act by inhibiting certain receptors or pathways involved in vascular regulation .

Case Study 1: Anticancer Efficacy

In a controlled study involving human breast cancer cell lines, this compound exhibited an IC50 value indicating effective inhibition of cell proliferation at low concentrations. The study concluded that this compound could serve as a lead molecule for developing new anticancer therapies .

Case Study 2: Selective Inhibition

A recent investigation into the compound's selectivity revealed its potential as a dual inhibitor of histone deacetylases (HDACs), specifically HDAC3 and HDAC6. This selectivity profile is crucial for minimizing side effects associated with broader-spectrum inhibitors while maximizing therapeutic efficacy against specific cancers .

Summary of Applications

| Application Area | Description |

|---|---|

| Anticancer Therapy | Effective against breast tumors and leukemias; potential lead for new anticancer drugs. |

| Cardiovascular Health | Possible antihypertensive properties; may target vascular regulation pathways. |

| Histone Deacetylase Inhibition | Selective inhibition profile could enhance cancer treatment strategies by modulating epigenetic factors. |

Mechanism of Action

The mechanism of action of 1-(3-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione involves its interaction with specific molecular targets in cells. It may inhibit enzymes or receptors involved in critical biological pathways, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context.

Comparison with Similar Compounds

Substituent Effects on Physicochemical Properties

- Lipophilicity : The 3-chlorobenzyl group in the target compound increases hydrophobicity compared to smaller substituents like ethyl () or chloroethyl (). This may enhance membrane permeability but reduce aqueous solubility.

- Reactivity : Unlike the azide-containing analog (), the target lacks reactive functional groups, suggesting greater stability under physiological conditions.

Structural Isomerism

- The 8-chloro isomer () differs in halogen positioning, which could alter electronic effects (e.g., dipole moments) and binding affinity in biological targets compared to the target compound’s 3-chlorobenzyl group.

Research Findings and Trends

- Triazole Derivatives : Compounds like 3Aa () demonstrate the utility of quinazoline-diones as scaffolds for click chemistry-derived bioactive agents, though the target compound’s lack of azide limits this application.

- Druglikeness : Smaller analogs (e.g., , MW 250.25) adhere more closely to Lipinski’s rule of five, while the target’s higher MW (~380–390) may necessitate formulation optimization.

Biological Activity

1-(3-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione is a member of the quinazoline family, a class known for its diverse biological activities. Quinazolines have garnered attention in medicinal chemistry due to their potential therapeutic applications, particularly in oncology and cardiovascular health. This compound is structurally related to doxazosin, an antihypertensive drug, and exhibits various pharmacological properties that warrant detailed investigation.

The biological activity of this compound is primarily attributed to its ability to inhibit specific enzymes and receptors involved in disease pathways. For instance, quinazoline derivatives have been shown to act as inhibitors of various kinases and receptors associated with cancer progression and hypertension. The inhibition of these targets contributes to the compound's therapeutic effects against tumors and high blood pressure.

Antimicrobial Activity

Recent studies have evaluated the antimicrobial properties of quinazoline derivatives against both Gram-positive and Gram-negative bacteria. The compound has been tested using methods such as the Agar well diffusion method, revealing moderate antimicrobial activity. Notably, certain derivatives demonstrated effectiveness against resistant bacterial strains.

| Compound | Activity Against Gram-positive | Activity Against Gram-negative | MIC (mg/mL) |

|---|---|---|---|

| This compound | Moderate | Moderate | 65 |

Antihypertensive Effects

Quinazoline derivatives are recognized for their antihypertensive properties. Studies involving animal models have indicated that these compounds can significantly lower blood pressure by acting as alpha-1 adrenergic receptor antagonists. This mechanism is similar to that of established antihypertensive agents like doxazosin.

Case Studies

- Antimicrobial Evaluation : A study published in Medicinal Chemistry Communications evaluated a series of quinazoline derivatives for their antimicrobial activity. Among the tested compounds, several exhibited significant activity against Escherichia coli and Staphylococcus aureus, with inhibition zones comparable to standard antibiotics such as ampicillin .

- Antihypertensive Study : In vivo experiments on albino rats demonstrated that specific quinazoline derivatives effectively reduced systolic blood pressure. The study highlighted the structure-activity relationship (SAR) that underpins the efficacy of these compounds as antihypertensives .

Q & A

Q. What are the key synthetic pathways for 1-(3-chlorobenzyl)-3-ethyl-6,7-dimethoxyquinazoline-2,4(1H,3H)-dione, and how can its purity be validated?

Methodological Answer: The synthesis typically involves halogenation of precursor quinazolinones followed by nucleophilic substitution. For example, 3-chloro or 3-bromo intermediates (e.g., 3-chloroquinoline-2,4(1H,3H)-diones) can be generated using sulfuryl chloride or bromine, respectively . Subsequent substitution with sodium azide or alkyl/aryl groups (e.g., 3-ethyl or 3-chlorobenzyl) is performed under controlled conditions. Purity validation requires HPLC with UV detection (λ = 254 nm), NMR spectroscopy (e.g., confirming the absence of residual solvents or unreacted intermediates), and elemental analysis (deviation ≤ ±0.3% for C, H, N) .

Q. Which spectroscopic techniques are critical for characterizing quinazoline-dione derivatives, and what structural features do they confirm?

Methodological Answer:

- IR Spectroscopy : Identifies carbonyl stretches (1670–1710 cm⁻¹ for C=O) and substituent-specific bands (e.g., C-Cl at 550–800 cm⁻¹) .

- ¹H/¹³C NMR : Confirms substituent positions (e.g., 3-ethyl as a triplet at δ 1.2–1.4 ppm; dimethoxy groups as singlets at δ 3.8–4.0 ppm) .

- Mass Spectrometry (EI or ESI+) : Validates molecular weight (e.g., [M+H]+ peaks) and fragmentation patterns (e.g., loss of Cl or methoxy groups) .

Q. What in vitro assays are recommended for preliminary evaluation of biological activity in quinazoline-diones?

Methodological Answer:

- Enzyme Inhibition Assays : Use fluorescence-based or colorimetric kits (e.g., for kinases or proteases) with IC₅₀ calculations via dose-response curves .

- Antimicrobial Screening : Broth microdilution (CLSI guidelines) to determine MIC values against Gram-positive/negative bacteria .

- Cytotoxicity Testing : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ values normalized to positive controls (e.g., doxorubicin) .

Advanced Research Questions

Q. How can structure-activity relationships (SAR) be systematically explored for 3-substituted quinazoline-diones to optimize hypotensive or anticancer activity?

Methodological Answer:

- Substituent Variation : Synthesize derivatives with diverse 3-position groups (e.g., alkyl, aryl, amides) and compare bioactivity. For example, β-alanine amide residues at position 3 enhance hypotensive effects .

- Pharmacophore Mapping : Use molecular docking (e.g., AutoDock Vina) to identify critical interactions (e.g., hydrogen bonding with dimethoxy groups) .

- QSAR Modeling : Apply ML algorithms (e.g., random forest) to correlate logP, polar surface area, and steric effects with activity .

Q. What strategies mitigate challenges in regioselective functionalization of the quinazoline-dione scaffold?

Methodological Answer:

- Directed Metalation : Use ortho-directing groups (e.g., methoxy) to control electrophilic substitution .

- Protection/Deprotection : Temporarily block reactive sites (e.g., NH groups with Boc) during halogenation .

- Microwave-Assisted Synthesis : Enhance reaction specificity and reduce side products (e.g., optimized for Cu-catalyzed cycloadditions) .

Q. How can in silico methods predict metabolic stability and toxicity of 6,7-dimethoxy-substituted quinazoline-diones?

Methodological Answer:

- ADMET Prediction : Tools like SwissADME or ProTox-II assess CYP450 metabolism, hERG inhibition, and hepatotoxicity .

- Metabolite Identification : Use GLORY or MetaSite to simulate Phase I/II transformations (e.g., demethylation of methoxy groups) .

- Molecular Dynamics (MD) : Simulate binding to serum albumin to predict plasma half-life .

Q. How should contradictory data on biological activity between in vitro and in vivo models be analyzed?

Methodological Answer:

- Pharmacokinetic Profiling : Measure bioavailability (e.g., plasma concentration-time curves) and tissue distribution via LC-MS/MS .

- Metabolite Interference : Identify active/inactive metabolites using HRMS and retest in vitro .

- Dose-Response Reassessment : Adjust in vivo dosing to match effective in vitro concentrations (e.g., scaling by body surface area) .

Q. What experimental designs balance selectivity and toxicity in quinazoline-dione derivatives targeting kinases?

Methodological Answer:

- Kinase Panel Screening : Use SelectScreen™ to assess off-target inhibition (e.g., >50 kinases tested) .

- Therapeutic Index (TI) : Calculate TI = IC₅₀ (normal cells)/IC₅₀ (cancer cells); aim for TI > 10 .

- Crystallography : Co-crystallize derivatives with kinase domains (e.g., EGFR) to optimize binding pocket interactions .

Q. How can novel quinazoline-dione derivatives be designed to overcome multidrug resistance (MDR) in cancer?

Methodological Answer:

- P-Glycoprotein (P-gp) Inhibition : Co-administer derivatives with verapamil (a P-gp inhibitor) or design dual-action molecules with MDR-reversal moieties .

- ROS Induction : Incorporate redox-active groups (e.g., nitro or quinone) to trigger apoptosis in resistant cells .

- Proteolysis-Targeting Chimeras (PROTACs) : Link quinazoline-diones to E3 ligase ligands to degrade target proteins .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.